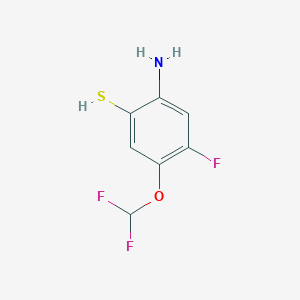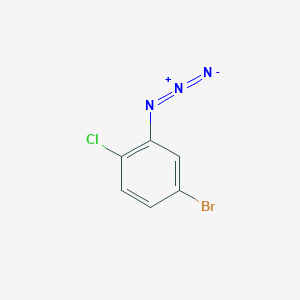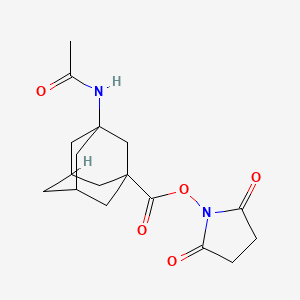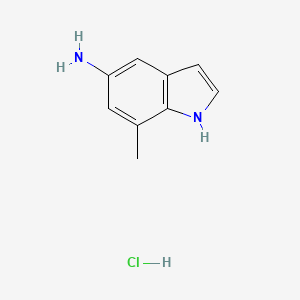
7-methyl-1H-indol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Methyl-1H-indol-5-amin-Hydrochlorid beinhaltet typischerweise die Fischer-Indol-Synthese. Dieses Verfahren verwendet Phenylhydrazinhydrochlorid und Cyclohexanon unter sauren Bedingungen, wie z. B. Methansulfonsäure in Methanol, um das Indol-Derivat zu produzieren . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine gute Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Indol-Derivaten beinhaltet häufig die großtechnische Fischer-Indol-Synthese. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Systeme verwendet werden, um die Reaktionsparameter präzise zu steuern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Methyl-1H-indol-5-amin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Elektrophile Substitutionsreaktionen sind üblich, wobei der Indolring mit Elektrophilen wie Halogenen oder Nitrogruppen reagiert.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Indol-2,3-dione.
Reduktion: Bildung reduzierter Indol-Derivate.
Substitution: Bildung halogenierter oder nitrosubstituierter Indol-Derivate.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1H-indol-5-amin-Hydrochlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine Rolle in der Zellsignalgebung und als potenzieller therapeutischer Wirkstoff untersucht.
Medizin: Wird auf seine krebshemmende, antimikrobielle und entzündungshemmende Eigenschaften untersucht.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und Arzneimitteln verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Methyl-1H-indol-5-amin-Hydrochlorid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Es kann an spezifische Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die Indolringstruktur ermöglicht es ihm, an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilzunehmen, was biologische Pfade beeinflusst .
Wirkmechanismus
The mechanism of action of 7-methyl-1H-indol-5-amine hydrochloride involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The indole ring structure allows it to participate in hydrogen bonding and π-π interactions, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon, das an der Wachstumsregulation beteiligt ist.
Tryptophan: Eine essentielle Aminosäure und Vorstufe von Serotonin.
Einzigartigkeit
7-Methyl-1H-indol-5-amin-Hydrochlorid ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Indolring, das ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für gezielte Forschung und Anwendungen .
Eigenschaften
Molekularformel |
C9H11ClN2 |
|---|---|
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
7-methyl-1H-indol-5-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5,11H,10H2,1H3;1H |
InChI-Schlüssel |
LVEVVPIGILMNRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



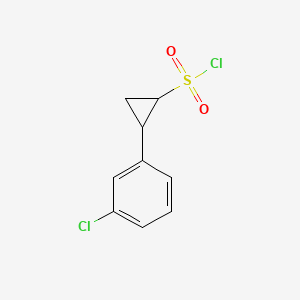
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
